tert-Butyl (2-fluoro-5-hydroxybenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a fluorinated hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated hydroxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would regenerate the hydroxy compound.
Scientific Research Applications
tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated hydroxyphenyl moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler analog that lacks the fluorinated hydroxyphenyl moiety.
tert-Butyl N-[(2-fluoro-4-hydroxyphenyl)methyl]carbamate: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
tert-Butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate is unique due to the presence of both the fluorinated hydroxyphenyl moiety and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16FNO3 |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl N-[(2-fluoro-5-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-6-9(15)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
YAXMZHYEBPIIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.